tert-Butyl pyrazin-2-ylcarbamate
Description
Contextualization of Pyrazine-Based Chemical Scaffolds in Organic Synthesis
Pyrazine (B50134), a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental heterocyclic scaffold in organic chemistry. nih.gov This structural motif is present in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govtandfonline.comnih.gov The arrangement of the nitrogen atoms in the pyrazine ring influences its electronic properties, making it a valuable building block in drug discovery and materials science. nih.gov
Pyrazine derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comnih.gov The versatility of the pyrazine scaffold allows for the introduction of various functional groups, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological targets. nih.gov For instance, the pyrazine ring is a key component in the FDA-approved proteasome inhibitor bortezomib, used in the treatment of multiple myeloma. nih.gov Furthermore, pyrazine-containing compounds are being investigated for their potential as antiviral agents, such as favipiravir. nih.gov The ability of the pyrazine scaffold to participate in various chemical transformations, including cross-coupling reactions, further enhances its utility in the synthesis of complex molecular architectures. tandfonline.com
Significance of the tert-Butylcarbamate (B1260302) (Boc) Moiety as a Protecting Group and Functional Handle
The tert-butylcarbamate (Boc) group is a widely utilized protecting group for amines in organic synthesis. total-synthesis.commasterorganicchemistry.com Its primary function is to temporarily block the reactivity of an amine group, preventing it from participating in unwanted side reactions during a multi-step synthesis. total-synthesis.com The Boc group is valued for its stability under a variety of reaction conditions, including those involving bases and many nucleophiles. total-synthesis.comorganic-chemistry.org
One of the key advantages of the Boc protecting group is its susceptibility to cleavage under acidic conditions. total-synthesis.comwikipedia.org This allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonality. total-synthesis.comorganic-chemistry.org The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which leads to the formation of a carbamic acid intermediate that readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org
The general reaction for Boc protection of an amine involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org
Table 1: Common Methods for Boc Protection of Amines
| Reagent | Base | Solvent(s) | Temperature |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water | Ambient |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Not specified |
| Di-tert-butyl dicarbonate (Boc₂O) | None specified | Tetrahydrofuran (THF) | 40 °C |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform/Water (biphasic) | Reflux |
This table is based on information from multiple sources. wikipedia.org
Beyond its role as a protecting group, the Boc moiety can also act as a functional handle, influencing the solubility and reactivity of the molecule. Its steric bulk can direct reactions to specific sites on a molecule. acsgcipr.org
Overview of Academic Research Trajectories for tert-Butyl Pyrazin-2-ylcarbamate and its Related Derivatives
Academic research involving this compound and its derivatives primarily focuses on their utility as intermediates in the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry. The strategic placement of the Boc-protected amine on the pyrazine ring allows for a variety of chemical modifications.
One significant area of research involves the use of this compound derivatives in the synthesis of kinase inhibitors. For example, tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is a key intermediate in the preparation of tricyclic compounds designed to inhibit kinases, which are enzymes that play a crucial role in cell signaling and are often targeted in cancer therapy. chemicalbook.comchemicalbook.com This intermediate is synthesized through a palladium-catalyzed cross-coupling reaction between a brominated pyrazine derivative and tert-butyl carbamate (B1207046). chemicalbook.com
Furthermore, research has explored the synthesis of various substituted pyrazine derivatives starting from Boc-protected precursors. These studies often involve multi-step synthetic sequences to build complex molecular architectures. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved through the cyclization of intermediates derived from Boc-protected amino acids. researchgate.net
The chemical reactivity of the pyrazine ring in these Boc-protected compounds is also a subject of investigation. The electron-withdrawing nature of the pyrazine ring, coupled with the electronic effects of the Boc-carbamate group, influences the regioselectivity of subsequent chemical transformations. Researchers are exploring various reactions, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to further functionalize the pyrazine core and generate libraries of novel compounds for biological screening.
Structure
3D Structure
Properties
CAS No. |
264600-78-4 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
tert-butyl N-pyrazin-2-ylcarbamate |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-6-10-4-5-11-7/h4-6H,1-3H3,(H,11,12,13) |
InChI Key |
NAYPUKQOQAIRMP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC=CN=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Pyrazin 2 Ylcarbamate and Analogous Structures
Direct Synthetic Routes to tert-Butyl Pyrazin-2-ylcarbamate
The most straightforward methods for the preparation of this compound involve the modification of a pre-existing pyrazine (B50134) ring.
Amination and Subsequent N-tert-Butoxycarbonylation Reactions
A primary route to this compound involves a two-step sequence starting from a suitable halopyrazine, such as 2-chloropyrazine. The initial step is a nucleophilic aromatic substitution or a transition-metal-catalyzed amination to introduce an amino group at the 2-position of the pyrazine ring.
Following the formation of 2-aminopyrazine (B29847), the subsequent N-tert-butoxycarbonylation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is often performed in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), in an appropriate organic solvent. A greener approach for N-Boc protection has been developed using water as a solvent, which can provide excellent yields in short reaction times without the need for a catalyst.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to directly couple a halopyrazine with tert-butyl carbamate (B1207046). This method offers a more convergent approach to the target molecule.
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product |
| 2-Chloropyrazine | Ammonia | Palladium catalyst, ligand, base | 2-Aminopyrazine |
| 2-Aminopyrazine | Di-tert-butyl dicarbonate | Base (e.g., Triethylamine) | This compound |
| 2-Halopyrazine | tert-Butyl carbamate | Palladium catalyst, ligand, base | This compound |
De Novo Pyrazine Ring Formation Strategies Incorporating Carbamate Linkages
While less direct, it is also possible to construct the pyrazine ring itself in a manner that incorporates the desired carbamate functionality. De novo synthesis of pyrazines often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. To incorporate the carbamate, one could envision a strategy starting with precursors that already contain the N-Boc group.
One conceptual approach involves the dimerization of α-amino aldehydes or ketones. The synthesis of 2,5-disubstituted pyrazines has been achieved through the homodimerization of α-amino aldehydes, followed by air oxidation. By starting with an appropriately N-Boc protected α-amino aldehyde, it is conceivable to form a dihydropyrazine intermediate which upon oxidation would yield the desired N-Boc protected pyrazine.
Another established method for pyrazine synthesis is the condensation of an α-diketone with a 1,2-diaminoalkane, followed by oxidation. While this does not directly yield the carbamate, the resulting aminopyrazine can be subsequently protected as described previously.
Synthesis of Fused Pyrazine Systems Bearing a tert-Butyl Carbamate Moiety
The synthetic principles for simple pyrazines can be extended to the construction of more complex, fused heterocyclic systems, such as pyrrolo[2,3-b]pyrazines, which are of significant interest in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds in the synthesis of fused pyrazine systems. wikipedia.org This reaction is instrumental in coupling an amine or a carbamate with a halo-substituted heterocyclic core. For instance, the synthesis of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, a key intermediate for the JAK1 inhibitor Upadacitinib, utilizes a palladium-catalyzed amination step. jecibiochem.com
The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired N-arylated product. wikipedia.org
Optimization of Reaction Conditions and Catalyst Systems for Pyrrolo[2,3-b]pyrazine Derivatives
The efficiency of palladium-catalyzed aminations is highly dependent on the choice of catalyst, ligand, base, and solvent. For the synthesis of pyrrolo[2,3-b]pyrazine derivatives, careful optimization of these parameters is crucial to achieve high yields and purity.
The development of specialized phosphine ligands has been a key factor in the broad applicability of the Buchwald-Hartwig reaction. Ligands such as Xantphos and various biarylphosphines have shown great efficacy in promoting the coupling of a wide range of substrates. The choice of base, often a sterically hindered alkoxide like sodium tert-butoxide or a carbonate like cesium carbonate, is also critical for the catalytic cycle to proceed efficiently.
A multi-step synthesis of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate starts from pyrazine-2,5-diamine and involves several transformations including dehydration, tosylation, diazotization, halogenation, and finally, the introduction of the tert-butyl carbamate moiety. jecibiochem.com
| Parameter | Options | Impact on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | Xantphos, BINAP, Biarylphosphines | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Facilitates the deprotonation of the amine nucleophile. |
| Solvent | Toluene, Dioxane, THF | Affects solubility of reagents and stability of catalytic intermediates. |
Scaled-Up Preparation Protocols for Industrial Relevance
The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges, including cost, safety, and scalability of each step. For the synthesis of pharmaceutically relevant compounds like Upadacitinib, having a robust and scalable process for key intermediates such as tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate is of utmost importance. jecibiochem.com
Industrial-scale synthesis often necessitates the replacement of hazardous or expensive reagents with safer and more economical alternatives. Process optimization may involve minimizing the number of synthetic steps, telescoping reactions to avoid isolation of intermediates, and developing efficient purification methods such as crystallization over chromatographic separation. The development of scalable enantioselective syntheses is also a major focus in industrial pharmaceutical chemistry.
General Carbamate Synthesis Methodologies Applicable to Pyrazine Scaffolds
The formation of a carbamate linkage typically involves the reaction of an amine with a carbonyl source. For pyrazine scaffolds, this translates to the reaction of an aminopyrazine with a reagent that can introduce the tert-butoxycarbonyl (Boc) group. Several general strategies have proven effective for this transformation.
A widely used and effective method for carbamate synthesis involves the use of activated carbonate reagents. nih.gov This strategy is based on a two-step process where an alcohol (in this case, tert-butanol) is first converted into a more reactive mixed carbonate. This activated intermediate then readily reacts with an amine, such as 2-aminopyrazine, to form the desired carbamate. nih.govacs.org
Commonly employed activating agents include chloroformates and dicarbonates. For instance, p-nitrophenyl chloroformate can react with an alcohol in the presence of a base to generate an activated p-nitrophenyl carbonate, which is an efficient alkoxycarbonylating agent for amines. nih.govacs.org Another effective reagent is N,N'-disuccinimidyl carbonate (DSC), which reacts with alcohols to form succinimidyl-based mixed carbonates. These intermediates are known for their high reactivity towards amines, enabling high-yielding introduction of protecting groups like the Teoc group to amino acids. nih.gov This principle is directly applicable to the synthesis of this compound by reacting 2-aminopyrazine with a tert-butyl-activated carbonate.
Table 1: Examples of Activated Carbonate Reagents for Carbamate Synthesis This table is interactive and can be sorted by clicking on the headers.
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| Di-tert-butyl dicarbonate | Boc₂O | Direct Boc-protection of amines |
| N,N'-Disuccinimidyl carbonate | DSC | Formation of activated succinimidyl carbonates |
| p-Nitrophenyl chloroformate | PNPCOCl | Formation of activated p-nitrophenyl carbonates nih.govacs.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules, including carbamates. bookpi.orgnih.gov An established MCR for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. acs.orgorganic-chemistry.org
In the context of a pyrazine scaffold, this would involve the reaction of 2-aminopyrazine, CO₂, and a tert-butyl halide. The reaction is typically facilitated by a base, such as cesium carbonate, and a catalyst like tetrabutylammonium iodide (TBAI) in an anhydrous solvent. acs.orgorganic-chemistry.org This method is advantageous due to its mild reaction conditions, short reaction times, and the use of CO₂, a renewable and non-toxic C1 source. nih.govacs.org It also avoids common side reactions like overalkylation of the resulting carbamate. organic-chemistry.org The versatility of MCRs makes them a powerful tool for generating libraries of substituted pyrazine carbamates for screening purposes.
Table 2: Components for a Hypothetical Multicomponent Carbamate Synthesis This table is interactive and can be sorted by clicking on the headers.
| Component | Role | Example for Pyrazine Carbamate |
|---|---|---|
| Amine | Nucleophile | 2-Aminopyrazine |
| C1 Source | Carbonyl Donor | Carbon Dioxide (CO₂) |
| Alkylating Agent | Electrophile | tert-Butyl bromide |
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. theaic.org This methodology is particularly useful for synthesizing carbamates where the amine substrate and the carbonylating agent or base have different solubility profiles. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports a reactant from one phase to the other, enabling the reaction to proceed. theaic.orgnih.gov
Table 3: Common Phase-Transfer Catalysts This table is interactive and can be sorted by clicking on the headers.
| Catalyst Name | Abbreviation | Chemical Class |
|---|---|---|
| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt nih.gov |
| Benzyltriethylammonium chloride | TEBAC | Quaternary Ammonium Salt |
| Aliquat 336 | - | Quaternary Ammonium Salt |
Chemo- and Regioselectivity in the Functionalization of Pyrazine Carbamates
The functionalization of the pyrazine ring after the installation of the carbamate group is governed by the principles of chemo- and regioselectivity. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. researchgate.net The introduction of the tert-butylcarbamate (B1260302) group (-NHBoc) modifies the electronic landscape of the ring and provides a handle for directed functionalization.
One of the most powerful methods for regioselective functionalization is deprotonative metalation (also known as directed ortho metalation). The carbamate group can act as a directed metalation group (DMG). In the presence of a strong, sterically hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a proton on the carbon atom adjacent (ortho) to the carbamate group can be selectively removed. researchgate.net This generates a lithiated pyrazine intermediate that is highly nucleophilic. This intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, iodine, alkyl halides) to introduce a new substituent at the C-3 position with high regioselectivity. researchgate.net This chemo- and regiocontrolled approach is crucial for building more complex pyrazine-based molecules from the this compound scaffold. Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, can be employed on halogenated pyrazine carbamates to introduce carbon-carbon bonds at specific positions. rsc.org
Chemical Transformations and Reactivity Profiles of Tert Butyl Pyrazin 2 Ylcarbamate Derivatives
Deprotection Strategies for the N-tert-Butoxycarbonyl Group
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of tert-butyl pyrazin-2-ylcarbamate to yield 2-aminopyrazine (B29847) is a critical step in many synthetic pathways.
Various acidic reagents can be employed for the cleavage of the Boc group. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly used. Other acidic conditions include the use of hydrochloric acid (HCl) in an organic solvent or a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), which can offer a more environmentally friendly approach. mdpi.com For substrates that are sensitive to strong acids, milder conditions have been developed. For instance, the use of zinc bromide (ZnBr2) in isopropanol (B130326) and nitromethane (B149229) has been reported for the selective deprotection of Boc groups in the presence of other acid-labile functionalities. researchgate.net
Table 1: Selected Reagents for N-Boc Deprotection
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.gov |
| Hydrochloric Acid (HCl) | Methanol or Dioxane | Room Temperature or mild heating | General Knowledge |
| Choline Chloride:p-Toluenesulfonic Acid (ChCl:pTSA) | Neat | Room Temperature | mdpi.com |
| Zinc Bromide (ZnBr₂) | Isopropanol/Nitromethane | Mild Heating | researchgate.net |
| Methanesulfonic Acid | tert-Butyl Acetate/DCM | Room Temperature | researchgate.net |
Electrophilic and Nucleophilic Functionalization of the Pyrazine (B50134) Core
The pyrazine ring in this compound is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the Boc-protected amino group can also direct the position of substitution.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the pyrazine ring provides a handle for further functionalization through cross-coupling reactions. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the pyrazine core. The position of halogenation is influenced by the electronic nature of the substituted pyrazine.
Once halogenated, these derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. This method has been successfully applied to unprotected nitrogen-rich heterocycles, which can be challenging substrates. nih.gov The use of specific ligands like SPhos and XPhos can be crucial for achieving high yields. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the halogenated pyrazine and an amine. This is a key method for synthesizing more complex aminopyrazine derivatives. organic-chemistry.org
Stille Coupling: This involves the reaction of the halogenated pyrazine with an organotin reagent, offering another route to carbon-carbon bond formation. nih.gov
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse range of substituted pyrazines. nih.govtandfonline.com
Side-Chain Modifications on Substituted Pyrazinylcarbamates
In cases where the pyrazine ring is already substituted, the focus of reactivity can shift to the modification of these side chains. The Boc-protected amino group can remain intact during these transformations, acting as a stable directing group or simply being carried through the synthetic sequence. For instance, a pre-existing functional group on the pyrazine ring, such as an ester or a ketone, can undergo a variety of reactions like reduction, oxidation, or conversion to other functional groups.
An example of a related system involves the N-alkylation of N-Boc-protected 4-aminopyridines, where the Boc group facilitates the reaction by activating the amino nitrogen for deprotonation and subsequent alkylation. nih.gov Similar strategies can be envisioned for substituted pyrazinylcarbamates, allowing for the elaboration of side chains while the core structure is preserved.
Cycloaddition Reactions Involving Pyrazine-Derived Carbamate (B1207046) Systems
The pyrazine ring, being an electron-deficient diene system, can participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions.
Diels-Alder Type Reactions with tert-Butylcarbamate-Substituted Dienes
Pyrazine and its derivatives can act as heterodienes in [4+2] cycloaddition reactions. quora.com In an inverse-electron-demand Diels-Alder reaction, the electron-poor pyrazine reacts with an electron-rich dienophile. The presence of the tert-butylcarbamate (B1260302) group can influence the reactivity and regioselectivity of the cycloaddition.
Research has shown that pyrazines can react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) to form bicyclic adducts. rsc.org These adducts can then undergo further transformations, such as a retro-Diels-Alder reaction, to yield substituted pyridones. rsc.org Similarly, intramolecular Diels-Alder reactions of pyrazines with tethered alkyne side chains have been studied, leading to the formation of fused ring systems. capes.gov.br
Investigation of Dimerization Pathways
The dimerization of pyrazine derivatives can occur through various pathways, including biomimetic routes and photochemical reactions. One studied pathway involves the dimerization of α-amino aldehydes, derived from amino acids, to form 2,5-disubstituted pyrazines. rsc.org This suggests a potential route for the formation of pyrazine dimers under specific conditions.
Spectroscopic studies have also investigated the formation of pyrazine dimers in the gas phase, identifying different geometries such as parallel stacked and perpendicular arrangements. aip.orgcolostate.edu While not directly involving this compound, these studies provide insight into the fundamental intermolecular interactions and potential dimerization pathways of the pyrazine core. In some cases, dimerization of related heterocyclic systems like aminopyrazoles can be promoted by copper catalysts to selectively form pyrazole-fused pyrazines. mdpi.com
Reactivity of the Carbamate Nitrogen and Carbonyl Moieties
The carbamate group in this compound, a common protecting group for the 2-amino group of the pyrazine ring, exhibits a distinct reactivity profile centered around the nitrogen atom and the carbonyl carbon. The electronic interplay between the pyrazine ring and the tert-butoxycarbonyl (Boc) group dictates the chemical behavior of these moieties, rendering them susceptible to a range of transformations crucial for the synthesis of complex heterocyclic compounds.
The lone pair of electrons on the carbamate nitrogen is delocalized into both the pyrazine ring and the carbonyl group. This delocalization reduces the nucleophilicity of the nitrogen atom compared to a simple amine, which is the fundamental principle behind its use as a protecting group. The bulky tert-butyl group also provides significant steric hindrance, further modulating the reactivity of the carbamate.
The primary reactions involving the carbamate nitrogen and carbonyl moieties are centered on the cleavage of the N-C(O) bond, which is characteristic of the Boc protecting group. This deprotection is typically achieved under acidic conditions, which protonates the carbonyl oxygen, weakening the N-C(O) bond and facilitating the release of the free amine. The stability of the resulting tert-butyl cation drives this process.
While the carbamate nitrogen is generally non-nucleophilic, under specific conditions, it can participate in further reactions. For instance, in the synthesis of more complex heterocyclic systems, the reactivity of the carbamate can be influenced by the presence of other substituents on the pyrazine ring.
The carbonyl group of the carbamate, being electrophilic, is the primary site of attack for nucleophiles, particularly in the context of deprotection. However, its reactivity is tempered by the electron-donating effect of the adjacent nitrogen and oxygen atoms.
The following table summarizes key transformations involving the carbamate nitrogen and carbonyl moieties of this compound and its derivatives, based on established chemical principles and findings in synthetic organic chemistry.
| Reaction Type | Reagents and Conditions | Description | Key Moieties Involved |
|---|---|---|---|
| Acid-Catalyzed Deprotection (Cleavage) | Strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) in an inert solvent (e.g., dichloromethane (DCM), 1,4-dioxane) | The most common reaction of the Boc group. The acid protonates the carbonyl oxygen, leading to the cleavage of the C-O bond and subsequent decarboxylation to release the free amine. | Carbonyl Oxygen, Carbonyl Carbon, Carbamate Nitrogen |
| N-Alkylation/N-Arylation | Strong base (e.g., NaH) followed by an alkylating or arylating agent (e.g., alkyl halide, aryl halide). This is a less common reaction for Boc-protected amines. | Deprotonation of the carbamate nitrogen to form an amide anion, which can then act as a nucleophile. The steric hindrance of the Boc group can make this reaction challenging. | Carbamate Nitrogen |
| Conversion to Isocyanate | Heating, often in the presence of a Lewis acid or a dehydrating agent. | The Boc-protected amine can undergo thermal or chemically induced elimination to form an isocyanate, which is a versatile intermediate for the synthesis of ureas and other derivatives. organic-chemistry.org | Carbamate Nitrogen, Carbonyl Carbon |
Detailed Research Findings
Research in the field of medicinal chemistry, particularly in the development of kinase inhibitors, has extensively utilized this compound and its derivatives as key synthetic intermediates. chemicalbook.comlookchem.com In these synthetic routes, the reactivity of the carbamate group is pivotal. For instance, in the synthesis of complex tricyclic heterocycles, the Boc group serves to protect the aminopyrazine moiety while other transformations are carried out on the molecule. chemicalbook.comlookchem.com The subsequent removal of the Boc group under acidic conditions unmasks the amino group, allowing for further functionalization, such as amide bond formation or participation in cyclization reactions.
Studies on related N-Boc protected heterocyclic systems have shown that the carbamate nitrogen can be deprotonated with strong bases to facilitate N-alkylation or N-arylation. While specific examples for this compound are not prevalent in the literature, the general principle applies. However, the electron-withdrawing nature of the pyrazine ring can influence the acidity of the N-H bond, potentially affecting the conditions required for deprotonation.
The conversion of Boc-protected amines to isocyanates is a known transformation that can be applied to this compound. organic-chemistry.org This reaction would involve the elimination of tert-butanol, forming pyrazin-2-ylisocyanate. This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to generate a diverse array of pyrazine-based compounds.
Computational Chemistry and Mechanistic Investigations of Pyrazine Carbamates
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For pyrazine (B50134) derivatives, DFT calculations provide valuable data on their quantum chemical properties. nih.gov By using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize molecular geometries and compute electronic parameters that govern molecular stability and reactivity. ijcce.ac.ir
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests a molecule is more reactive because it can more easily donate electrons to an acceptor. nih.gov Other calculated properties, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, help in predicting the behavior of these compounds in chemical reactions.
The molecular electrostatic potential (MEP) is another important descriptor derived from DFT. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. chemrxiv.org This information is crucial for predicting how a molecule like tert-butyl pyrazin-2-ylcarbamate will interact with other reagents or biological targets. For instance, the nitrogen atoms in the pyrazine ring are typically electron-rich and act as hydrogen bond acceptors. figshare.comacs.org
Table 1: Representative Quantum Chemical Reactivity Parameters Calculated via DFT
| Parameter | Description | Typical Application for Pyrazine Carbamates |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | Predicting susceptibility to electrophilic attack. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital; relates to the ability to accept electrons. | Predicting susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface; shows charge distribution. chemrxiv.org | Identifying sites for non-covalent interactions, like hydrogen bonding. |
| Global Hardness (η) | Measures resistance to change in electron distribution. nih.gov | Harder molecules are generally less reactive. |
| Global Softness (S) | Reciprocal of hardness; measures the capacity of a molecule to receive electrons. | Softer molecules are generally more reactive. |
Molecular Modeling and Conformation Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. The flexibility of the carbamate (B1207046) linkage allows the molecule to adopt various conformations, which can be explored using computational methods. mdpi.comnih.gov
Conformational analysis can be performed by systematically rotating the rotatable bonds in the molecule, such as the bonds connecting the pyrazine ring to the carbamate group and the tert-butyl group to the carbamate. By calculating the potential energy for each conformation, a potential energy surface (PES) can be generated. mdpi.com This surface reveals the most stable, low-energy conformations (local and global minima) that the molecule is likely to adopt. These studies can be carried out using various levels of theory, including DFT. mdpi.com
The conformation of a molecule can be significantly influenced by its environment. nih.gov For example, molecular dynamics simulations can be used to study the conformational preferences of this compound in different solvents or within a protein's binding site. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and its interactions with its surroundings. nih.gov The resulting conformational data is critical for understanding its pharmacokinetic properties and for designing effective ligand-protein interactions.
Mechanistic Pathways of Carbamate Formation and Transformations
The synthesis of this compound involves the formation of a carbamate linkage. Computational studies can elucidate the mechanistic pathways of this reaction. The formation of carbamates from an amine (like 2-aminopyrazine) and a source of the tert-butoxycarbonyl group typically proceeds via a nucleophilic attack mechanism.
Computational and experimental analyses have shown that carbamate formation from amines and carbon dioxide can be facilitated by a base. rsc.org In a related context, the reaction involves the amine attacking the carbonyl carbon. The role of a base is to deprotonate the amine, increasing its nucleophilicity as it attacks the carbonyl source. rsc.org While this compound synthesis often uses di-tert-butyl dicarbonate (B1257347) instead of CO2, the fundamental step of nucleophilic attack by the pyrazine amine on a carbonyl group remains central.
The general pathways for the formation of pyrazine derivatives often involve the condensation of α-aminocarbonyl compounds or related precursors. researchgate.net Transformations of the carbamate group itself, such as photochemical degradation, can also be studied theoretically. DFT calculations can model bond dissociation energies to predict which bonds are most likely to break upon irradiation, potentially leading to the formation of radicals and subsequent decarboxylation. nih.gov
Structure-Based Drug Design and Ligand-Protein Interaction Studies for Pyrazine Derivatives
Pyrazine derivatives are recognized as important scaffolds in medicinal chemistry. acs.orgnih.gov Structure-based drug design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. This compound can serve as a building block or a final compound in such endeavors.
A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals common interaction patterns. figshare.comresearchgate.netacs.orgnih.gov The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, which is a crucial interaction for anchoring ligands into a protein's binding site. figshare.comnih.gov Additionally, the aromatic pyrazine ring can participate in π-π stacking and other non-polar interactions with protein residues. researchgate.net
Molecular docking is a key computational technique in structure-based design. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov For derivatives of this compound, docking studies can help identify key amino acid residues involved in binding and guide the modification of the molecule to enhance these interactions. For example, modifying substituents on the pyrazine ring could optimize van der Waals contacts or introduce new hydrogen bonding opportunities, leading to improved potency and selectivity. nih.gov
In Silico Screening and Virtual Library Design for Pyrazine Carbamate Scaffolds
In silico screening and the design of virtual libraries are efficient strategies for discovering new drug candidates from large chemical databases. nih.goveasychair.org These methods use computational power to filter vast numbers of compounds to identify a smaller, more manageable set with a high probability of being active against a specific biological target.
For pyrazine carbamate scaffolds, a virtual library can be created by systematically varying the substituents on the pyrazine ring or by altering the carbamate portion of the molecule. This process, known as scaffold decoration, can generate a diverse set of virtual compounds based on the core structure of this compound. researchgate.net
This virtual library can then be subjected to high-throughput virtual screening (HTVS). easychair.org In this process, each compound in the library is docked into the active site of a target protein, and a scoring function is used to estimate its binding affinity. nih.gov Compounds that achieve high scores and exhibit favorable interactions with key residues in the active site are selected as "hits." These hits can then be prioritized for chemical synthesis and experimental testing. This approach accelerates the early stages of drug discovery by focusing resources on the most promising candidates. bibliomed.orgmdpi.com
Research Applications and Utility in Academic Contexts
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds
The strategic placement of the pyrazine (B50134) nitrogen atoms and the readily manipulable Boc-protected amino group makes tert-Butyl pyrazin-2-ylcarbamate a valuable precursor for the elaboration of intricate heterocyclic systems. This is particularly evident in its application towards the synthesis of kinase inhibitors and novel nitrogen-containing ring systems.
Precursors for Tricyclic Kinase Inhibitors in Immunological and Oncological Research
While direct literature explicitly detailing the use of this compound in the synthesis of tricyclic kinase inhibitors is not extensively available, the structural motif of a protected aminopyrazine is fundamental to the construction of various kinase inhibitors. The Boc group serves as a crucial protecting group, allowing for selective reactions at other positions of the pyrazine ring before its removal to reveal the amine for further functionalization or cyclization, a common strategy in building complex, multi-ring systems. The pyrazine core itself is a well-established scaffold in kinase inhibitors, and the ability to introduce it in a protected form is a significant advantage in multi-step syntheses targeting novel therapeutics for immunological and oncological conditions.
Synthetic Intermediates for Janus Kinase Inhibitors, e.g., Upadacitinib
A significant application of this compound's core structure is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases. A prime example is Upadacitinib, a selective JAK1 inhibitor. Patent literature detailing the manufacturing process of Upadacitinib and its intermediates showcases the importance of a protected aminopyrazine moiety. ambeed.commolaid.com The tert-butyloxycarbonyl (BOC) group is a commonly employed protecting group in these synthetic routes. ambeed.commolaid.com The synthesis involves coupling a pyrazine derivative, which is structurally analogous to this compound, with other heterocyclic fragments to construct the complex pyrrolo[2,3-d]pyrimidine core of the final drug molecule. The Boc-protected amine directs the synthesis and prevents unwanted side reactions, and is later deprotected to allow for the final steps of the synthesis. This highlights the critical role of such protected intermediates in enabling the efficient and controlled synthesis of complex drug targets like Upadacitinib.
Building Blocks for Novel Nitrogen-Containing Heterocycles
The reactivity of the pyrazine ring in this compound, coupled with the synthetic handle provided by the Boc-protected amine, makes it a valuable starting material for the creation of novel nitrogen-containing heterocyclic systems. The pyrazine core can undergo various chemical transformations, including cyclization reactions, to form fused ring systems. For instance, the general class of pyrazines serves as precursors to a variety of fused heterocycles such as pyrazolo[1,5-a]pyrazines and pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry for their potential biological activities. nih.gov The presence of the Boc-protected amine allows for regioselective functionalization, enabling the construction of a diverse library of new heterocyclic compounds with potential applications in drug discovery and materials science.
Contributions to Medicinal Chemistry Scaffold Development
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound provides a convenient entry point for the development of new pyrazine-based molecules with therapeutic potential.
Design and Synthesis of Pyrazine-Based Small Molecules with Potential Bioactivity
The aminopyrazine substructure is a key component in a variety of small molecules designed to modulate biological targets. Research into the development of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases, has led to the design and synthesis of novel aminopyrazine derivatives. ambeed.com These efforts demonstrate the utility of the aminopyrazine core, for which this compound is a protected precursor, in generating libraries of compounds for screening and lead optimization. The ability to start with a protected aminopyrazine allows for a modular approach to synthesis, where different functionalities can be introduced to probe the structure-activity relationship (SAR) and identify potent and selective inhibitors.
Strategic Application of the Carbamate (B1207046) Moiety in Drug Design and Prodrug Concepts
The tert-butoxycarbonyl (Boc) group in this compound is more than just a protecting group; the carbamate linkage itself is a key functional group in drug design and prodrug strategies. ambeed.com Carbamates can improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. ambeed.com By masking a polar amine group, the Boc group can increase the lipophilicity of a molecule, potentially enhancing its cell permeability and oral bioavailability.
Development of Innovative Synthetic Methodologies
The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, plays a significant role in the development of novel synthetic strategies. Its influence on the electronic nature of molecules and its utility in streamlining multi-step syntheses make it a valuable tool for chemists. This section explores the application of tert-butyl carbamate derivatives in advancing synthetic methodologies, with a focus on cycloaddition reactions and process optimization.
Exploration of Electron Demand in Diels-Alder Cycloadditions with Boc-Protected Dienes
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is fundamentally governed by the electronic complementarity of the diene and the dienophile. The "electron demand" of the reaction dictates which component should be electron-rich and which should be electron-poor to facilitate an efficient cycloaddition. While this compound itself is not typically cited as a diene in Diels-Alder reactions, the electronic influence of the Boc-protecting group on a diene system is a subject of academic exploration.
A pertinent example is the study of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, a diene that exhibits "chameleon-like" properties in Diels-Alder cycloadditions. mdpi.comnih.gov This molecule, bearing an electron-donating tert-butylcarbamate (B1260302) group, can react efficiently with both electron-rich and electron-deficient dienophiles. mdpi.comnih.gov This ambident nature is noteworthy because the electronic character of a substituent typically biases the diene towards a specific type of electron demand.
In what is known as a normal electron demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. Conversely, an inverse electron demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. The 2(H)-pyran-2-one system with a Boc-amino group at the 5-position demonstrates the ability to participate in both types of reactions, affording 5-substituted bicyclic lactones regardless of the dienophile's electronic nature. mdpi.comnih.gov However, the reaction proceeds faster with electronically matched, electron-deficient dienophiles. mdpi.comnih.gov This flexibility allows for the synthesis of a wider array of complex molecules from a single diene precursor.
The study of such Boc-protected dienes contributes to a deeper understanding of the subtle electronic effects that govern cycloaddition reactions. This knowledge is instrumental in designing new synthetic routes and in the strategic planning of complex molecule synthesis.
Process Development and Optimization for Efficient Chemical Production
In the realm of pharmaceutical and chemical manufacturing, the efficiency, scalability, and cost-effectiveness of a synthetic route are paramount. The use of robust and readily available intermediates is a cornerstone of process development. This compound and its derivatives, such as tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, are recognized as valuable intermediates in the synthesis of complex heterocyclic compounds, including kinase inhibitors for therapeutic applications. chemicalbook.comlookchem.com
The overarching goal in process development is to create a synthesis that is not only efficient on a small scale but can also be reliably scaled up to industrial production levels. google.com This involves the careful selection of starting materials, reagents, and reaction conditions to ensure a practical and sustainable manufacturing process. The use of intermediates like this compound derivatives is integral to this strategy, providing a stable and versatile platform for the construction of complex, high-value molecules. chemicalbook.comlookchem.com
Future Directions and Emerging Research Avenues for Tert Butyl Pyrazin 2 Ylcarbamate Research
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods for producing tert-butyl pyrazin-2-ylcarbamate and its derivatives is a key area of future research. Current approaches often rely on traditional methods that may involve harsh reagents or multiple steps. Future exploration is likely to focus on the following:
Greener Synthetic Routes: Investigations into one-pot syntheses and the use of more sustainable reagents and solvents will be crucial. This includes exploring enzymatic or biocatalytic methods for the formation of the carbamate (B1207046) linkage, which could offer high selectivity and milder reaction conditions.
Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pyrazine (B50134) carbamates. This approach can enable precise control over reaction parameters, leading to higher yields and purity.
Novel Coupling Chemistries: Research into new cross-coupling strategies for the direct C-H amination of pyrazine or the coupling of aminopyrazine with tert-butoxycarbonylating agents will be a significant area of advancement.
A common method for the synthesis of related tert-butyl arylcarbamates involves the protection of an amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). For instance, the synthesis of tert-butyl (6-chloropyrazin-2-yl)carbamate can be achieved by reacting 2-amino-6-chloropyrazine (B134898) with Boc₂O in the presence of a base. Future research will likely optimize these conditions for the parent compound, this compound, and explore alternative, more atom-economical methods.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Potential Advantages |
| Boc Protection | 2-Aminopyrazine (B29847) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, Et₃N) | Well-established, high yielding |
| Curtius Rearrangement | Pyrazine-2-carboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), tert-Butanol | Access from carboxylic acid functionality |
| Palladium-Catalyzed Amination | 2-Halopyrazine | tert-Butyl carbamate, Palladium catalyst, Ligand, Base | Direct formation of the C-N bond |
Advanced Mechanistic Insights into Pyrazine Carbamate Reactivity
A deeper understanding of the reactivity of this compound is essential for its effective utilization in the synthesis of more complex molecules. The pyrazine ring, being electron-deficient, influences the reactivity of the carbamate group and the aromatic system itself.
Future research in this area will likely involve:
Kinetic and Mechanistic Studies: Detailed kinetic analysis of reactions involving the pyrazine carbamate scaffold will provide valuable data on reaction rates and mechanisms. This can be achieved through techniques like in-situ NMR spectroscopy and stopped-flow analysis.
Theoretical Modeling: Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, transition states, and the electronic properties of intermediates. google.com This will provide a theoretical framework to complement experimental findings. google.com
The carbamate moiety can participate in a variety of reactions, including hydrolysis under acidic or basic conditions to reveal the parent amine. chemicalbook.com The pyrazine ring itself is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. chemicalbook.com Understanding the interplay between these reactive sites is a key area for future investigation.
Development of Diversified Pyrazine Carbamate Scaffolds for Chemical Biology
The pyrazine core is a common feature in many biologically active compounds, and the tert-butyl carbamate group serves as a versatile handle for further functionalization or as a protecting group that can be removed under specific conditions. researchgate.netmdpi.com The development of diversified pyrazine carbamate scaffolds is a promising avenue for discovering new chemical probes and therapeutic agents.
Emerging research in this domain includes:
Combinatorial Chemistry: The use of combinatorial approaches to generate libraries of pyrazine carbamate derivatives with diverse substituents will accelerate the discovery of new bioactive molecules.
Bioorthogonal Chemistry: The incorporation of bioorthogonal handles, such as alkynes or azides, into the pyrazine carbamate scaffold will enable its use in chemical biology applications like activity-based protein profiling and in-vivo imaging.
Natural Product Hybrids: The synthesis of hybrid molecules that combine the pyrazine carbamate scaffold with natural product motifs is a promising strategy for developing novel compounds with enhanced biological activity and improved pharmacological properties. mdpi.com For example, pyrazine derivatives have been hybridized with resveratrol (B1683913) to create compounds with potential health benefits. mdpi.com
Table 2: Examples of Bioactive Molecules Containing the Pyrazine Moiety
| Compound | Biological Activity | Reference |
| Bortezomib | Proteasome inhibitor (anticancer) | researchgate.net |
| Glipizide | Antidiabetic | researchgate.net |
| Pazinaclone | Anxiolytic | researchgate.net |
The development of fluorescently labeled pyrazine carbamate probes could also be a valuable tool for studying biological processes in real-time.
Interdisciplinary Research Integrating Computational Chemistry and Advanced Synthesis
The synergy between computational chemistry and advanced synthetic methodologies will be a driving force in the future of this compound research.
Key areas of integration include:
In Silico Screening: Computational tools can be used to predict the biological activity and pharmacokinetic properties of virtual libraries of pyrazine carbamate derivatives, helping to prioritize synthetic targets. nih.gov
Structure-Based Drug Design: For specific biological targets, molecular docking and molecular dynamics simulations can guide the design of pyrazine carbamate-based inhibitors with high affinity and selectivity.
Reaction Prediction and Optimization: Computational models can be developed to predict the outcomes of chemical reactions and to identify optimal reaction conditions, thereby streamlining the synthetic process. google.com
Recent studies on pyrazine-based conjugates have demonstrated the power of combining synthesis with computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, to validate biological data and gain insights into the mechanism of action. nih.gov This integrated approach will undoubtedly accelerate the discovery and development of novel applications for this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for tert-butyl pyrazin-2-ylcarbamate, and how are reaction intermediates characterized?
Answer: The synthesis typically involves coupling pyrazin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key intermediates are monitored via thin-layer chromatography (TLC) to confirm reaction progress . Final purification often employs column chromatography using gradients of ethyl acetate/hexane. Structural confirmation is achieved via H NMR and C NMR, focusing on carbamate carbonyl peaks (~150-155 ppm) and pyrazine ring protons (~8.5-9.0 ppm) .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
Answer: Accelerated stability studies are conducted using thermal gravimetric analysis (TGA) to assess decomposition temperatures and high-performance liquid chromatography (HPLC) to monitor purity under stress conditions (e.g., heat, light, humidity) . For hydrolytic stability, the compound is incubated in buffered solutions (pH 1–13) at 37°C, with degradation products identified via LC-MS .
Q. How should researchers handle and store this compound to ensure safety and integrity?
Answer: Store in airtight containers under inert gas (N or Ar) at –20°C to prevent moisture absorption and oxidative degradation . Use nitrile gloves and fume hoods during handling, as acute toxicity data suggest potential respiratory irritation . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound in large-scale syntheses?
Answer: Optimize solvent polarity (e.g., switch from DCM to THF for better solubility) and reagent stoichiometry (1.2 eq. tert-butyl chloroformate to pyrazin-2-amine) . Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps, such as carbamate formation . For scalability, continuous flow reactors reduce side reactions (e.g., di-urea byproducts) by minimizing residence time .
Q. What mechanistic insights explain contradictory reports on the compound’s reactivity in cross-coupling reactions?
Answer: Discrepancies arise from competing pathways: the pyrazine ring’s electron-deficient nature favors Buchwald-Hartwig amination, while the tert-butyl carbamate group may sterically hinder Pd catalyst coordination . DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity . Experimental validation via X-ray crystallography of intermediates resolves ambiguities .
Q. How does this compound’s structure influence its bioactivity in enzyme inhibition assays?
Answer: The pyrazine ring’s nitrogen atoms act as hydrogen-bond acceptors, targeting enzyme active sites (e.g., kinase ATP-binding pockets). Modifying the tert-butyl group’s steric bulk alters binding affinity; comparative studies with methyl or benzyl carbamates reveal a 3–5-fold difference in IC values . Assays should include negative controls (e.g., unsubstituted pyrazine) to isolate carbamate-specific effects .
Q. What advanced computational methods are used to predict the compound’s conformational stability in solution?
Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) reveal preferential equatorial positioning of the tert-butyl group due to solvation effects, contrasting gas-phase DFT predictions . Low-temperature NMR (e.g., –90°C in CDCl) can experimentally validate dynamic rotational barriers .
Q. How do structural analogs of this compound compare in catalytic applications?
Answer: Replacing the pyrazine with pyrimidine (e.g., tert-butyl (4-chloropyrimidin-2-yl)carbamate) reduces electron-withdrawing effects, lowering reactivity in Suzuki-Miyaura couplings. Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enhance cross-coupling efficiency but require inert atmospheres . Quantitative structure-activity relationship (QSAR) models correlate substituent effects with catalytic turnover .
Methodological Guidelines
- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), systematically vary one parameter (solvent, temperature, catalyst loading) while using DOE (Design of Experiments) software to identify critical factors .
- Toxicity Mitigation : Adopt ALARA (As Low As Reasonably Achievable) exposure protocols, including real-time air monitoring and PPE compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
